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Compound of Interest

Compound Name: DK419

Cat. No.: B10824395 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the selectivity profile of DK419, a potent

inhibitor of the Wnt/β-catenin signaling pathway. As a derivative of the multi-targeted drug

Niclosamide, DK419 was developed to offer improved pharmacokinetic properties and

potentially a more refined selectivity profile.[1][2] This document compares DK419 with its

parent compound and other notable Wnt pathway inhibitors, presenting available experimental

data and outlining the methodologies used to evaluate compound selectivity.

Executive Summary
DK419 is a promising therapeutic agent that demonstrates potent inhibition of the Wnt/β-

catenin signaling pathway, a critical mediator in colorectal cancer (CRC) and other diseases.[1]

[3] While comprehensive, publicly available kinome-wide selectivity data for DK419 is currently

limited, its profile can be inferred and compared based on its on-target potency and the known

broader activity of its predecessor, Niclosamide. This guide aims to provide a clear overview of

the current knowledge regarding DK419's selectivity and its standing relative to other Wnt

pathway inhibitors.
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The following table summarizes the available quantitative data for DK419 and selected

alternative Wnt pathway inhibitors. This allows for a direct comparison of their potency against

the Wnt/β-catenin pathway and, where available, their off-target effects.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10824395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Primary
Target(s)

On-Target
Potency
(IC50/EC50)

Known Off-
Targets/Selecti
vity Profile

Reference(s)

DK419
Wnt/β-catenin

signaling

0.19 µM (Wnt3A

TOPFlash assay)

Induces pAMPK;

comprehensive

kinome scan

data not publicly

available.

Developed for

improved

properties over

Niclosamide.

[1][3]

Niclosamide

Wnt/β-catenin,

mTOR, NF-κB,

Notch, STAT3

0.45 µM (Wnt3A

TOPFlash assay)

Known multi-

targeted agent,

uncouples

oxidative

phosphorylation.

[1]

XAV-939

Tankyrase-1

(TNKS1),

Tankyrase-2

(TNKS2)

11 nM (TNKS1),

4 nM (TNKS2)

Also inhibits

other ARTD

family members

(e.g., ARTD1,

ARTD2).

[4][5][6]

IWR-1

Stabilizes Axin2

destruction

complex

180 nM (Wnt3A

L-cells)

Reported to be

selective for its

mechanism over

PARP1 and

PARP2.

[7][8][9]

WIKI4

Tankyrase-1

(TNKS1),

Tankyrase-2

(TNKS2)

26 nM (TNKS1)

Highly selective

for Tankyrases

over 6 other

tested ARTD

enzymes.

[4]
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Experimental Protocols
The assessment of a compound's selectivity is crucial for its development as a therapeutic

agent. Below are detailed methodologies for key experiments cited in the evaluation of kinase

inhibitor selectivity.

Biochemical Kinase Assays (e.g., KINOMEscan™)
Biochemical kinase assays are a primary method for determining the selectivity of a compound

against a large panel of kinases.

Objective: To quantify the interaction of a test compound with a large number of purified

kinases to identify on-target and off-target interactions.

Methodology:

Assay Principle: These assays typically employ a competition binding format. The test

compound is incubated with a specific kinase and an immobilized, active-site directed ligand.

Procedure:

A library of human kinases is expressed and purified.

Each kinase is incubated with the test compound at a fixed concentration (for single-dose

screening) or a range of concentrations (for determining dissociation constants, Kd).

A proprietary, immobilized ligand that binds to the active site of the kinase is added.

The amount of kinase bound to the immobilized ligand is quantified, often using

quantitative PCR (qPCR) for a DNA-tagged kinase or other sensitive detection methods.

Data Analysis: The amount of kinase bound to the solid support is inversely proportional to

the affinity of the test compound for the kinase. Results are often expressed as a percentage

of control (inhibition) or as a dissociation constant (Kd). The data can be visualized using a

"tree spot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human

kinome.

Cellular Thermal Shift Assay (CETSA)
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CETSA is a powerful method to verify target engagement in a cellular environment, which can

provide more physiologically relevant data on a compound's selectivity.

Objective: To determine if a compound binds to its intended target protein within intact cells by

measuring changes in the protein's thermal stability.

Methodology:

Principle: The binding of a ligand (e.g., a drug) to a protein can increase the protein's

resistance to heat-induced denaturation.

Procedure:

Intact cells are treated with the test compound or a vehicle control.

The treated cells are heated to a range of temperatures.

Cells are lysed, and the precipitated, denatured proteins are separated from the soluble,

non-denatured proteins by centrifugation.

The amount of the target protein remaining in the soluble fraction is quantified, typically by

Western blotting or mass spectrometry.

Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the

presence of the compound indicates that the compound has bound to and stabilized the

protein. This method can be adapted to a high-throughput format to screen for off-target

effects.[10][11][12][13][14]

Mandatory Visualization
Wnt/β-catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, the primary

target of DK419. In the "ON" state (Wnt ligand present), β-catenin is not phosphorylated,

allowing it to accumulate in the cytoplasm and translocate to the nucleus to activate target

gene transcription. In the "OFF" state (no Wnt ligand), a destruction complex phosphorylates β-

catenin, targeting it for ubiquitination and proteasomal degradation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25101824/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://pubmed.ncbi.nlm.nih.gov/28957646/
https://pubmed.ncbi.nlm.nih.gov/31566060/
https://www.researchgate.net/publication/336157546_High-Throughput_Cellular_Thermal_Shift_Assays_in_Research_and_Drug_Discovery
https://www.benchchem.com/product/b10824395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wnt OFF State

Wnt ON State

Wnt ON State

Destruction Complex
(Axin, APC, GSK3β, CK1α) β-catenin

Phosphorylation Ubiquitination &
Proteasomal Degradation

Wnt Ligand Frizzled/LRP5/6
Receptor Complex Dishevelled (Dsh) Destruction Complex

(Inactivated)
Inhibits

β-catenin
(Accumulation) NucleusTranslocation

TCF/LEF Target Gene
Transcription

Activates
β-catenin

Binds

Click to download full resolution via product page

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Workflow for Compound Selectivity
Profiling
This diagram outlines a general workflow for assessing the selectivity of a compound like

DK419, starting from initial screening to in-depth cellular analysis.
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Compound Selectivity Profiling Workflow

Test Compound
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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